6-Methoxy-2-methylquinazoline-4-thiol
Description
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-quinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-11-9-4-3-7(13-2)5-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIOMLIKSXIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The quinazoline ring is constructed via cyclocondensation of anthranilic acid derivatives with nitriles or amidines. For 6-Methoxy-2-methylquinazoline-4-thiol, a common precursor is 2-amino-5-methoxybenzoic acid , which reacts with thioacetamide in the presence of a dehydrating agent.
Example Procedure
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Step 1 : 2-Amino-5-methoxybenzoic acid (1.0 equiv) is dissolved in acetic anhydride.
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Step 2 : Thioacetamide (1.2 equiv) is added, and the mixture is heated at 110°C for 6 hours under nitrogen.
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Step 3 : The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the quinazoline-thiol intermediate.
Key Observations
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Yield : 58–65% (dependent on reaction time and purity of starting materials).
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Side Reactions : Overheating leads to desulfurization, forming 6-methoxy-2-methylquinazoline as a byproduct.
Post-Modification Strategies
Introduction of the Methoxy Group
The methoxy group is often introduced early in the synthesis to avoid competing reactions. A patented method (WO2023118507A2) describes:
Thiol Group Installation
The thiol group is introduced using Lawesson’s Reagent or H2S gas under controlled conditions:
Optimized Protocol
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Step 1 : 6-Methoxy-2-methylquinazolin-4-one (1.0 equiv) is suspended in toluene.
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Step 2 : Lawesson’s Reagent (0.5 equiv) is added, and the mixture is refluxed for 4 hours.
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Step 3 : The product is isolated via filtration and washed with cold ethanol.
Critical Parameters
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Temperature : Excess heat (>100°C) promotes decomposition.
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Solvent Choice : Toluene minimizes side reactions compared to polar solvents.
Alternative Routes and Innovations
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclocondensation:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| Yield | 65% | 78% |
| Purity | 92% | 97% |
This approach reduces energy consumption and improves reproducibility.
Enzymatic Thiolation
Pilot studies explore thioredoxin reductase to catalyze thiol group introduction, offering a greener alternative:
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Substrate : 6-Methoxy-2-methylquinazolin-4-one.
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Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours.
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Yield : 41% (needs optimization).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 7.32–7.35 (m, 1H, aromatic).
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MS (ESI+) : m/z 223.1 [M+H]+.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylquinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Introduction to 6-Methoxy-2-methylquinazoline-4-thiol
This compound is a sulfur-containing heterocyclic compound that belongs to the quinazoline family. Its unique structure, which includes a methoxy group at the 6-position, a methyl group at the 2-position, and a thiol functional group at the 4-position, contributes to its potential applications in various fields, particularly in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, making it a candidate for drug development and therapeutic applications.
Cancer Research
The compound has shown promise in cancer research, primarily due to its ability to inhibit tumor cell proliferation. Quinazoline derivatives, including this compound, have been investigated for their anticancer properties against various human cancer cell lines. For instance, studies have indicated that quinazoline derivatives can disrupt microtubule formation in cancer cells, leading to apoptosis and cell cycle arrest . The specific effects of this compound on different cancer types are still being explored, but its structural characteristics suggest it may exhibit significant anticancer activity.
Pharmacological Activities
This compound is being studied for its broad pharmacological activities, including:
- Antimicrobial Activity : Research indicates that quinazoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Quinazoline compounds have been shown to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
- Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant effects, suggesting potential applications in neurological disorders .
Molecular Hybridization
The hybridization of this compound with other bioactive scaffolds is an emerging area of interest. By combining this compound with other pharmacophores, researchers aim to create hybrid molecules that exhibit enhanced potency and reduced drug resistance. This approach has led to the development of novel compounds with improved therapeutic profiles against multiple targets .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the quinazoline ring can significantly influence its efficacy against various biological targets .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its potential applications:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylquinazoline-4-thiol | Methyl group at position 2, thiol at position 4 | Lacks methoxy group; simpler structure |
| 6-Methoxyquinazoline | Methoxy at position 6 | No methyl substituent; different activity |
| 4-Chloro-6-methoxyquinazoline | Chlorine substituent at position 4 | Potentially different reactivity profile |
| 7-Methoxy-2-methylquinazoline | Methoxy at position 7 | Variation in position affects biological activity |
This table highlights how variations in functional groups can influence both chemical reactivity and biological activity.
Case Study: Anticancer Activity
One study evaluated the anticancer effects of various quinazoline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity. The study emphasized the importance of structural modifications in enhancing anticancer activity and suggested further exploration of hybrid compounds incorporating the thiol moiety from this compound .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of quinazoline derivatives, including those related to this compound. The study revealed that these compounds exhibited notable antibacterial activity against several strains of bacteria, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylquinazoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinazoline ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. Quinazoline vs. Benzothiazole
- 6-Methoxy-2-(p-tolyl)benzo[d]thiazole (Similarity: 0.93, CAS 10205-71-7) shares the 6-methoxy substituent but replaces the quinazoline core with a benzothiazole ring. Benzothiazoles are sulfur- and nitrogen-containing heterocycles with applications in fluorescent dyes and antitumor agents.
b. Quinazoline vs. Quinoline
- 6-Methoxy-2-Arylquinolines (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) feature a single nitrogen-containing ring. These compounds are studied as P-glycoprotein inhibitors, suggesting that the 6-methoxy group enhances membrane permeability. However, the lack of a second nitrogen (as in quinazolines) and the 4-thiol group may limit their ability to act as kinase inhibitors or metal chelators .
Functional Group Analysis
a. Thiol (-SH) vs. Carboxylate (-COOCH₃)
- Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () contains a 4-carboxylate ester, which improves metabolic stability but lacks the thiol’s nucleophilic reactivity. The thiol in 6-Methoxy-2-methylquinazoline-4-thiol may confer antioxidant properties or enable disulfide bond formation in biological systems .
b. Methoxy (-OCH₃) Substituent Positioning
- 6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid () and 6-Methoxy-2(3H)-benzothiazolone () highlight the prevalence of 6-methoxy groups in heterocycles.
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 6-Methoxy-2-methylquinazoline-4-thiol?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiol-containing quinazolines can be synthesized via nucleophilic substitution at the 4-position of the quinazoline core. A plausible route involves reacting 2-methyl-6-methoxyquinazolin-4-one with phosphorus pentasulfide (P₂S₅) to introduce the thiol group. Intermediate steps may require anhydrous conditions and inert atmospheres to prevent oxidation of the thiol moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product homogeneity .
- Key Considerations : Monitor reaction progress using TLC, and confirm the thiol group’s presence via FTIR (S-H stretch ~2500 cm⁻¹) and LC-MS.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography (if crystalline) resolves bond lengths, angles, and substituent orientations (e.g., methoxy and methyl groups) .
- NMR spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm; methyl groups (C2) resonate as a singlet at δ ~2.5–2.7 ppm.
- ¹³C NMR : The thiol-bearing carbon (C4) typically appears at δ ~165–175 ppm.
- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks and fragmentation patterns.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.
- Conduct reactions in a fume hood due to potential release of volatile sulfur compounds.
- Store under nitrogen at –20°C to prevent thiol oxidation.
- Dispose of waste via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Tautomerism : The thiol group may exist in thione-thiol tautomeric forms, altering NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to assess equilibrium .
- Crystal packing effects : Compare solution-state (NMR) and solid-state (X-ray) data to identify conformational differences .
- Impurity analysis : Employ HPLC-DAD/ELSD (C18 column, acetonitrile/water + 0.1% TFA) to detect byproducts.
Q. What strategies optimize the stability of the thiol group during multi-step synthesis?
- Methodological Answer :
- Protection/deprotection : Use trityl or acetyl groups to protect the thiol during reactive steps (e.g., alkylation). Deprotect with TFA/water or NaOH/MeOH .
- Inert conditions : Conduct reactions under argon/ nitrogen to minimize oxidation to disulfides.
- Add antioxidants : Include 1–2% β-mercaptoethanol or DTT in aqueous reaction mixtures.
Q. How does the methoxy substituent influence the electronic properties and reactivity of the quinazoline core?
- Methodological Answer :
- Electronic effects : The methoxy group donates electron density via resonance, activating the quinazoline ring toward electrophilic substitution. Computational studies (DFT, NBO analysis) quantify charge distribution .
- Reactivity modulation : Compare reaction rates of methoxy-substituted vs. unsubstituted quinazolines in nucleophilic aromatic substitution (e.g., with amines or thiols).
Q. How can researchers design bioactivity assays for this compound, given structural analogs with known biological activity?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes (e.g., EGFR, DHFR) based on quinazoline’s role as a pharmacophore.
- Assay design :
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with ADP-Glo™ Kit).
- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
- SAR studies : Modify substituents (methyl, methoxy) to correlate structure with activity.
Data Contradiction & Advanced Analysis
Q. How should conflicting data on solubility and stability in aqueous buffers be addressed?
- Methodological Answer :
- pH-dependent studies : Assess solubility in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) buffers. Thiols exhibit higher solubility at basic pH due to deprotonation.
- Accelerated stability testing : Incubate at 25°C/60% RH and 40°C/75% RH for 14 days. Analyze degradation via HPLC and identify byproducts (e.g., disulfides) .
Q. What crystallographic challenges arise when determining the structure of thiol-containing quinazolines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
